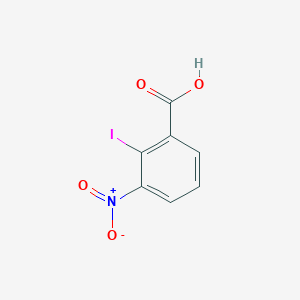

2-Iodo-3-nitrobenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4539. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-iodo-3-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4INO4/c8-6-4(7(10)11)2-1-3-5(6)9(12)13/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWOGTRRVKVPJSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)[N+](=O)[O-])I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4INO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50277861 | |

| Record name | 2-iodo-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50277861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5398-69-6 | |

| Record name | 5398-69-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4539 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-iodo-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50277861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5398-69-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Iodo-3-nitrobenzoic Acid from 2-Aminobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for producing 2-iodo-3-nitrobenzoic acid, a valuable building block in pharmaceutical and chemical research, starting from the readily available precursor, 2-aminobenzoic acid. The synthesis is a two-step process involving an initial Sandmeyer-type reaction to introduce the iodo group, followed by a regioselective nitration. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic workflow and reaction mechanisms to support laboratory application.

Step 1: Synthesis of 2-Iodobenzoic Acid via Diazotization of 2-Aminobenzoic Acid

The first step in the synthesis is the conversion of 2-aminobenzoic acid (anthranilic acid) to 2-iodobenzoic acid. This transformation is achieved through a Sandmeyer-type reaction, which involves the diazotization of the primary amino group followed by displacement with an iodide ion.[1]

The reaction proceeds by treating an acidic solution of 2-aminobenzoic acid with sodium nitrite (B80452) at low temperatures (0-5 °C) to form an unstable diazonium salt. This intermediate is then reacted in situ with a solution of potassium iodide. The diazonium group, being an excellent leaving group, is displaced by the iodide ion, releasing nitrogen gas and forming the desired 2-iodobenzoic acid.[2][3] It is crucial to maintain low temperatures during the diazotization step to prevent the premature decomposition of the diazonium salt, which could lead to the formation of byproducts such as salicylic (B10762653) acid.[2]

Experimental Protocol for 2-Iodobenzoic Acid

A detailed experimental protocol for the synthesis of 2-iodobenzoic acid is provided below, based on established laboratory procedures.[2][4]

Materials:

-

2-Aminobenzoic acid

-

Concentrated hydrochloric acid

-

Sodium nitrite (NaNO₂)

-

Potassium iodide (KI)

-

Sodium bisulfite (NaHSO₃) or Sodium thiosulfate (B1220275) (Na₂S₂O₃)

-

Ethanol (95%)

-

Activated charcoal

-

Deionized water

-

Ice

Procedure:

-

In a suitable beaker or flask, create a suspension of 2-aminobenzoic acid in water. Add concentrated hydrochloric acid and stir until the 2-aminobenzoic acid dissolves completely.

-

Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Prepare a solution of sodium nitrite in water and cool it in the ice bath.

-

Slowly add the cold sodium nitrite solution dropwise to the stirred 2-aminobenzoic acid solution, ensuring the temperature is maintained between 0 and 5 °C.

-

After the addition is complete, continue to stir the mixture at 0-5 °C for an additional 15 minutes to ensure complete formation of the diazonium salt.

-

In a separate beaker, dissolve potassium iodide in water.

-

Slowly and carefully, add the cold diazonium salt solution to the stirred potassium iodide solution. This will result in a vigorous evolution of nitrogen gas and the formation of a precipitate.

-

Allow the mixture to stand at room temperature for a few minutes, then gently warm it to approximately 40-50 °C with occasional swirling. A vigorous reaction will ensue.[4]

-

After the reaction subsides, heat the mixture further for about 10 minutes to ensure the complete decomposition of the diazonium salt.[4]

-

Cool the mixture in an ice bath. To remove any excess iodine that may have formed, add a small amount of sodium bisulfite or sodium thiosulfate solution until the characteristic brown color of iodine disappears.

-

Collect the crude 2-iodobenzoic acid product by vacuum filtration and wash it with cold water.

Purification:

-

Dissolve the crude product in a minimal amount of hot 95% ethanol.

-

Add a small amount of activated charcoal to the hot solution to decolorize it.

-

Filter the hot solution to remove the activated charcoal.

-

Add hot water to the filtrate until turbidity persists.

-

Allow the solution to cool slowly to room temperature and then in an ice bath to crystallize the purified 2-iodobenzoic acid.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold water, and dry.

Quantitative Data for Step 1

| Parameter | Value | Reference |

| Reactants | ||

| 2-Aminobenzoic acid | 6.8 g | [4] |

| Concentrated HCl | 12 mL | [4] |

| Sodium nitrite | 3.6 g in 25 mL water | [4] |

| Potassium iodide | 8.5 g in 12 mL water | [4] |

| Reaction Conditions | ||

| Diazotization Temperature | 0-5 °C | [2][4] |

| Iodination Temperature | Room temp, then 40-50 °C, then 90°C | [4] |

| Product | ||

| Product Name | 2-Iodobenzoic acid | [1] |

| Appearance | White to slightly yellow solid | [4] |

| Melting Point | 162-164 °C | [1][4] |

| Typical Yield | ~71% | [4] |

Step 2: Nitration of 2-Iodobenzoic Acid to this compound

The second step is the electrophilic aromatic substitution (nitration) of 2-iodobenzoic acid to introduce a nitro group onto the aromatic ring. The regioselectivity of this reaction is governed by the directing effects of the two existing substituents: the carboxyl group (-COOH) and the iodo group (-I).

The carboxyl group is a deactivating, meta-directing group, meaning it withdraws electron density from the ring and directs incoming electrophiles to the position meta to it (C5).[5][6] The iodo group is also deactivating but is an ortho-, para-director. Therefore, the nitration of 2-iodobenzoic acid is expected to yield a mixture of isomers, primarily this compound (ortho to the iodo group and meta to the carboxyl group) and 2-iodo-5-nitrobenzoic acid (para to the iodo group and meta to the carboxyl group). The formation of the desired 3-nitro isomer is sterically hindered by the adjacent carboxyl group, but the electronic effects can still favor its formation to some extent.

A standard nitrating mixture of concentrated nitric acid and concentrated sulfuric acid is employed to generate the nitronium ion (NO₂⁺) in situ, which acts as the electrophile.[6] Careful control of the reaction temperature is necessary to prevent over-nitration and the formation of unwanted byproducts.

Proposed Experimental Protocol for this compound

The following protocol is a plausible synthetic route based on general nitration procedures for substituted benzoic acids.

Materials:

-

2-Iodobenzoic acid

-

Concentrated sulfuric acid (H₂SO₄)

-

Concentrated nitric acid (HNO₃)

-

Ice

Procedure:

-

In a flask placed in an ice-salt bath, carefully add concentrated sulfuric acid.

-

Slowly add the 2-iodobenzoic acid in small portions to the cold sulfuric acid, ensuring the temperature does not rise significantly.

-

In a separate flask, prepare the nitrating mixture by cautiously adding concentrated nitric acid to concentrated sulfuric acid. Cool this mixture in an ice bath.

-

Add the cold nitrating mixture dropwise to the stirred solution of 2-iodobenzoic acid in sulfuric acid. The temperature of the reaction mixture should be strictly maintained below 10-15 °C throughout the addition.

-

After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 2 hours.

-

Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. This will cause the nitrated product to precipitate.

-

Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any residual acid.

Purification:

-

The crude product, which is likely a mixture of isomers, can be purified by fractional crystallization from a suitable solvent system (e.g., ethanol/water or acetic acid/water). This technique relies on the different solubilities of the isomers to achieve separation.

Quantitative Data for Step 2

| Parameter | Value | Reference |

| Reactants | ||

| 2-Iodobenzoic acid | Stoichiometric amount | |

| Concentrated H₂SO₄ | Sufficient to dissolve starting material | |

| Concentrated HNO₃ | 1.1 - 1.2 equivalents | |

| Reaction Conditions | ||

| Nitration Temperature | < 10-15 °C | |

| Reaction Time | ~2 hours | |

| Product | ||

| Product Name | This compound | |

| Appearance | Solid | |

| Melting Point | 207-212 °C | |

| Expected Major Isomers | This compound, 2-Iodo-5-nitrobenzoic acid |

Visualizations

Synthetic Workflow

Caption: Overall workflow for the synthesis of this compound.

Reaction Mechanism

Caption: Key steps in the reaction mechanism for the synthesis.

References

physical and chemical properties of 2-Iodo-3-nitrobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Iodo-3-nitrobenzoic acid is a highly functionalized aromatic compound of significant interest in organic synthesis and medicinal chemistry. Its unique substitution pattern, featuring a carboxylic acid, an iodine atom, and a nitro group, makes it a versatile building block for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the physical and chemical properties, synthetic methodologies, reactivity, and key applications of this compound, with a focus on its role in pharmaceutical development and biochemical research.

Core Physical and Chemical Properties

This compound is a light yellow crystalline solid at room temperature.[1] The compound's key physical and chemical identifiers and properties are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₄INO₄ | [1][2] |

| Molecular Weight | 293.02 g/mol | [1][2] |

| CAS Number | 5398-69-6 | [1][2] |

| Appearance | Light yellow crystalline solid | [1] |

| Melting Point | 200 - 212 °C | [1][3] |

| pKa (Predicted) | 1.86 ± 0.20 | [4] |

| Purity | ≥ 95-99% (HPLC) | [1][2] |

| SMILES String | OC(=O)c1cccc(c1I)--INVALID-LINK--=O | [2] |

| InChI Key | XWOGTRRVKVPJSP-UHFFFAOYSA-N | [2] |

| Storage Conditions | Store at room temperature under inert gas (Nitrogen or Argon). | [1][4] |

Synthesis and Purification: Experimental Protocols

The synthesis of this compound typically proceeds from a commercially available precursor, 2-amino-3-nitrobenzoic acid, via a Sandmeyer-type reaction. This classic transformation in organic chemistry allows for the introduction of an iodo group onto the aromatic ring.

Synthesis of this compound via Diazotization-Iodination

This protocol is based on established methods for analogous transformations.

Materials:

-

2-Amino-3-nitrobenzoic acid

-

Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (B80452) (NaNO₂)

-

Potassium Iodide (KI)

-

Deionized Water

-

Ice

Procedure:

-

Diazotization:

-

Suspend 2-amino-3-nitrobenzoic acid in a mixture of concentrated acid and water in a reaction flask.

-

Cool the suspension to 0-5 °C in an ice bath with constant stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the suspension. Maintain the temperature strictly between 0 and 5 °C to ensure the stability of the resulting diazonium salt.

-

Continue stirring for an additional 30-60 minutes at this temperature after the addition is complete to ensure full conversion to the diazonium salt.

-

-

Iodination (Sandmeyer Reaction):

-

In a separate flask, prepare a concentrated aqueous solution of potassium iodide.

-

Slowly add the freshly prepared, cold diazonium salt solution to the potassium iodide solution. Vigorous nitrogen gas evolution will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to ensure the reaction goes to completion.

-

-

Work-up and Purification:

-

Collect the precipitated solid product by vacuum filtration.

-

Wash the crude product thoroughly with cold deionized water to remove inorganic salts.

-

Further purification can be achieved by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product as a light yellow crystalline solid.

-

Caption: Synthetic pathway for this compound.

Chemical Reactivity and Stability

The reactivity of this compound is dictated by its three functional groups. The compound is stable when stored under recommended conditions at room temperature.[1]

-

Carboxylic Acid Group: This group can undergo standard reactions such as esterification, amidation, and conversion to an acyl halide. It is a deactivating, meta-directing group for electrophilic aromatic substitution.[5][6][7]

-

Iodo Group: The carbon-iodine bond is relatively weak, making the iodo group an excellent leaving group in nucleophilic aromatic substitution and a key participant in various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).[1][5] This reactivity is crucial for building more complex molecular frameworks.[1]

-

Nitro Group: As a strong electron-withdrawing group, the nitro group deactivates the aromatic ring towards electrophilic substitution.[6][7] It can be reduced to an amino group, providing a synthetic handle for further functionalization.

The combined electron-withdrawing effects of the nitro and carboxylic acid groups make the aromatic ring electron-deficient and less susceptible to further electrophilic attack.[6][7]

Caption: Key reaction types for this compound.

Applications in Research and Development

This compound is not typically used as an end-product but rather as a crucial intermediate in the synthesis of a wide range of target molecules across various industries.[1]

-

Pharmaceutical Development: It serves as a key building block in the synthesis of novel drug candidates, particularly in the development of anti-inflammatory and analgesic drugs.[1] Its structure is a precursor for creating more complex, biologically active molecules.[1]

-

Biochemical Research: The compound is utilized in studies related to enzyme inhibition. By incorporating it into larger molecules, researchers can probe enzyme active sites and develop new inhibitors for therapeutic applications.[1]

-

Agrochemicals and Dyes: Its versatile reactivity makes it a valuable intermediate in the production of new agrochemicals and specialized dyes.[1]

-

Material Science: Researchers are exploring its use in the creation of novel polymers and coatings that require specific chemical properties for advanced applications.[1]

Caption: Major applications of this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound 95 5398-69-6 [sigmaaldrich.com]

- 3. Sigma Aldrich this compound 5 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]

- 4. guidechem.com [guidechem.com]

- 5. 3-Iodo-2-methyl-5-nitrobenzoic acid | 1005499-46-6 | Benchchem [benchchem.com]

- 6. 3-Nitrobenzoic acid - Wikipedia [en.wikipedia.org]

- 7. Reactivity and Polarity of 3-Nitrobenzoic acid_Chemicalbook [chemicalbook.com]

2-Iodo-3-nitrobenzoic acid CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Iodo-3-nitrobenzoic acid, a versatile building block in medicinal chemistry and organic synthesis. This document details its chemical properties, plausible synthetic routes, and potential applications in drug discovery, with a focus on its role as a precursor for enzyme inhibitors.

Core Compound Data

Quantitative data for this compound is summarized below, providing a clear reference for its physicochemical properties.

| Property | Value | Reference(s) |

| CAS Number | 5398-69-6 | |

| Molecular Formula | C₇H₄INO₄ | |

| Molecular Weight | 293.02 g/mol | |

| Appearance | Solid | |

| Melting Point | 207-212 °C | |

| Assay | 95% |

Synthesis and Experimental Protocols

Proposed Synthesis of this compound from 2-Amino-3-nitrobenzoic Acid

This protocol is adapted from standard procedures for the synthesis of aryl iodides from anilines.

Materials:

-

2-Amino-3-nitrobenzoic acid

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (B80452) (NaNO₂)

-

Potassium Iodide (KI)

-

Deionized Water

-

Ice

-

Starch-iodide paper

-

Standard laboratory glassware (beakers, flasks, dropping funnel, Büchner funnel)

-

Stirring apparatus

-

Filtration apparatus

Experimental Procedure:

-

Diazotization:

-

In a reaction flask, suspend 2-amino-3-nitrobenzoic acid in a mixture of deionized water and concentrated hydrochloric acid.

-

Cool the suspension to 0-5 °C in an ice bath with constant stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the suspension. Maintain the temperature below 5 °C throughout the addition.

-

Continue stirring for an additional 30 minutes after the addition is complete.

-

Verify the presence of excess nitrous acid using starch-iodide paper. A positive test (blue-black color) indicates the completion of diazotization.

-

-

Iodination (Sandmeyer-type Reaction):

-

In a separate beaker, dissolve potassium iodide in deionized water.

-

Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.

-

Allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours to ensure the reaction goes to completion. A precipitate of this compound will form.

-

-

Isolation and Purification:

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the crude product thoroughly with cold deionized water to remove any inorganic salts.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., an ethanol/water mixture) to obtain a product of high purity.

-

Dry the purified this compound under vacuum.

-

Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable intermediate in the synthesis of various pharmaceutical agents, particularly in the development of anti-inflammatory drugs and enzyme inhibitors.[5] The presence of three distinct functional groups—a carboxylic acid, an iodo group, and a nitro group—provides multiple reaction sites for chemical modification and the construction of complex molecular scaffolds.

Role as a Precursor for Enzyme Inhibitors

Nitro-containing compounds have been extensively investigated for their wide range of biological activities, including antibacterial and antineoplastic properties.[6][7][8] The nitro group can be a key pharmacophore and is also a versatile synthetic handle that can be reduced to an amino group, opening pathways to a diverse array of heterocyclic compounds with therapeutic potential.

While direct studies on the enzyme inhibitory activity of this compound are limited, its structural analog, 2-Bromo-3-nitrobenzoic acid, serves as a key starting material for the synthesis of potent inhibitors of Poly(ADP-ribose) polymerase (PARP).[9] PARP is a critical enzyme involved in DNA repair and cell death pathways.

Potential Application in the Synthesis of PARP Inhibitors

The synthetic utility of halogenated nitrobenzoic acids is exemplified by the synthesis of 5-aminoisoquinolin-1-one (5-AIQ) and its derivatives, which are known PARP-1 inhibitors.[9] A similar synthetic strategy could potentially be employed using this compound. The workflow for such a synthetic and screening process is outlined below.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. 4-Iodo-3-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 3. Synthesis of 4-Iodo-2-nitro benzoic acid from benzene [chemcontent.com]

- 4. Synthesis of 4-Iodo-2-nitro benzoic acid from benzene [chemcontent.com]

- 5. chemimpex.com [chemimpex.com]

- 6. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

solubility of 2-Iodo-3-nitrobenzoic acid in common organic solvents

An In-depth Technical Guide on the Solubility of 2-Iodo-3-nitrobenzoic Acid in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

A comprehensive review of scientific literature and chemical databases reveals a notable absence of publicly available quantitative solubility data for this compound in common organic solvents. This technical guide addresses this information gap by providing a detailed, best-practice experimental protocol for determining the solubility of this compound. Furthermore, to provide a valuable, albeit indirect, reference, this guide includes comparative solubility data for the structurally related compound, 3-nitrobenzoic acid. A graphical representation of the experimental workflow is also presented to facilitate procedural understanding and implementation.

Introduction

This compound is a halogenated nitrobenzoic acid derivative with potential applications in organic synthesis and pharmaceutical development.[1] Understanding its solubility in various organic solvents is a critical prerequisite for its effective use in reaction chemistry, purification processes such as recrystallization, and formulation development. Solubility data informs solvent selection, reaction concentration, and the prediction of a compound's behavior in different chemical environments. Given the lack of specific solubility data for this compound, this guide provides the necessary tools for researchers to generate this crucial data in-house.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a solid compound in a solvent.[2]

Principle: This method involves agitating an excess amount of the solid solute in a chosen solvent at a constant temperature until equilibrium is achieved. The concentration of the dissolved solute in the resulting saturated solution is then quantified to determine the solubility.

Detailed Methodology:

-

Preparation of Supersaturated Solution:

-

Accurately weigh an amount of this compound that is in excess of its expected solubility.

-

Transfer the solid to a vessel of known volume, such as a volumetric flask or a vial with a screw cap.

-

Add a precise volume of the desired organic solvent. The presence of undissolved solid is crucial for ensuring the solution reaches saturation.

-

-

Equilibration:

-

Seal the vessel to prevent solvent evaporation.

-

Place the vessel in a constant temperature shaker bath.

-

Agitate the mixture for a predetermined period, typically between 24 and 72 hours, to allow the system to reach equilibrium.

-

To verify that equilibrium has been reached, it is recommended to take samples at various time points (e.g., 24, 48, and 72 hours) and analyze them until the measured solubility is constant.

-

-

Phase Separation and Sampling:

-

After the equilibration period, cease agitation and allow the undissolved solid to settle while maintaining the constant temperature.

-

Carefully withdraw a known volume of the clear supernatant, ensuring no solid particles are disturbed.

-

-

Filtration:

-

Immediately filter the collected supernatant through a syringe filter (e.g., 0.45 µm pore size) to remove any remaining microscopic solid particles. This step is critical to prevent an overestimation of the solubility.

-

-

Quantification:

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Analyze the concentration of the filtered supernatant using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry. The sample may require dilution to fall within the linear range of the calibration curve.

-

-

Data Analysis:

-

Calculate the solubility of this compound in the selected solvent at the specified temperature using the concentration obtained from the analytical measurement and any dilution factors.

-

Comparative Solubility Data for 3-Nitrobenzoic Acid

While no specific data is available for this compound, the solubility of the related compound 3-nitrobenzoic acid has been reported. This data, presented in the table below, can offer some insight into the potential solubility behavior of nitrobenzoic acid derivatives in various organic solvents. It is important to emphasize that this data is for comparative purposes only and should not be considered a substitute for the experimental determination of the solubility of this compound.

| Solvent | Temperature (K) | Solubility (mol/L) |

| Methanol | 293.15 | 3.1812 |

| Ethanol | 293.15 | 1.9740 |

| Acetonitrile | 293.15 | 0.9474 |

| Ethyl Acetate | 293.15 | 1.5018 |

| Dichloromethane | 293.15 | 0.2548 |

| Toluene | 273.15 | 0.1032 |

| Water | 298.15 | 0.0214 |

Note: The solubility of 3-nitrobenzoic acid in water is 3,576 mg/L at 25°C, which is approximately 0.0214 mol/L.[3]

Mandatory Visualizations

Experimental Workflow for Solubility Determination

Caption: A flowchart illustrating the key steps of the shake-flask method.

References

The Synthetic Versatility of 2-Iodo-3-nitrobenzoic Acid: A Technical Guide for Organic Synthesis

Introduction

2-Iodo-3-nitrobenzoic acid is a highly functionalized aromatic compound that serves as a versatile building block in modern organic synthesis. Its unique trifunctional nature, featuring a carboxylic acid, an iodine atom, and a nitro group on a benzene (B151609) ring, offers a wide array of opportunities for chemical modification. The electron-withdrawing nitro group activates the aromatic ring and influences the reactivity of the adjacent iodo and carboxylic acid functionalities. The iodine atom is a key handle for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. The carboxylic acid group provides a site for derivatization into esters, amides, and other functionalities, and can also participate in cyclization reactions.

This technical guide provides an in-depth overview of the potential applications of this compound in organic synthesis, with a focus on its utility for researchers, scientists, and professionals in drug development. We will explore its use in classical and modern coupling reactions, as well as in the synthesis of biologically active molecules and heterocyclic frameworks.

Core Applications in Organic Synthesis

The strategic positioning of the iodo, nitro, and carboxylic acid groups on the benzene ring makes this compound a valuable precursor for a range of important chemical transformations.

Ullmann Condensation for the Synthesis of N-Aryl Anthranilic Acids

A primary application of this compound is in the Ullmann condensation to form N-aryl anthranilic acids. These compounds are important precursors for the synthesis of various pharmaceuticals, particularly non-steroidal anti-inflammatory drugs (NSAIDs) of the fenamic acid class. The reaction involves the copper-catalyzed coupling of this compound with various anilines.

Experimental Protocol: General Procedure for the Ullmann Condensation

A mixture of this compound (1.0 eq.), the corresponding aniline (1.2 eq.), potassium carbonate (2.0 eq.), and a catalytic amount of copper(I) iodide (0.1 eq.) in a high-boiling polar solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) is heated at reflux for several hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, poured into water, and acidified with a mineral acid (e.g., HCl) to precipitate the product. The solid is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 2-Halobenzoic Acid | Substituted Aniline | Cupric Oxide | K₂CO₃ | - | Reflux | 7 | Good | |

| 2-Halobenzoic Acid | Aryl Amine | Copper | Base | Various | High | Long | Variable |

Note: The table represents typical conditions for Ullmann condensations of halobenzoic acids. Specific yields for this compound may vary.

Palladium-Catalyzed Cross-Coupling Reactions

The iodo group of this compound makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools for the construction of carbon-carbon and carbon-heteroatom bonds.

a) Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a C-C bond between this compound and an organoboron reagent, such as a boronic acid or a boronic ester. This reaction is a powerful method for the synthesis of biaryl compounds. The nitro group's electron-withdrawing nature can facilitate the oxidative addition of the C-I bond to the palladium(0) catalyst.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

To a reaction vessel containing this compound (1.0 eq.) and a boronic acid (1.5 eq.) is added a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄, 2-3 eq.). The vessel is purged with an inert gas (e.g., argon or nitrogen), and a suitable solvent system (e.g., dioxane/water, toluene, or DMF) is added. The mixture is heated to 80-100 °C and stirred until the starting material is consumed, as monitored by TLC or GC-MS. After cooling, the reaction mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Temp. (°C) | Yield (%) | Reference |

| Aryl Halide | Arylboronic Acid | Pd(OAc)₂/P(t-Bu)₃ | K₃PO₄ | Dioxane/H₂O | 100 | 91-99 | |

| Aryl Halide | Arylboronic Acid | Pd(acac)₂/BrettPhos | K₃PO₄ | Dioxane | 130 | 41-84 |

Note: The table provides general conditions for Suzuki-Miyaura reactions. Specific conditions for this compound may require optimization.

b) Heck Reaction

The Heck reaction would involve the coupling of this compound with an alkene to form a substituted benzoic acid derivative. This reaction provides a means to introduce vinyl groups, which can be further functionalized.

c) Sonogashira Coupling

The Sonogashira coupling allows for the reaction of this compound with a terminal alkyne, catalyzed by palladium and copper(I) complexes, to yield an alkynyl-substituted benzoic acid. These products can serve as precursors for various heterocyclic systems or be utilized in click chemistry.

d) Buchwald-Hartwig Amination

The Buchwald-Hartwig amination would enable the formation of a C-N bond by coupling this compound with a primary or secondary amine. This reaction is a powerful alternative to the Ullmann condensation for the synthesis of N-aryl anthranilic acid derivatives under milder conditions.

Synthesis of Heterocyclic Compounds

The functionalities present in this compound and its derivatives make it a valuable starting material for the synthesis of various heterocyclic compounds. For instance, reduction of the nitro group to an amine, followed by intramolecular cyclization or further reactions, can lead to the formation of nitrogen-containing heterocycles. For example, derivatives of this compound could potentially be used to synthesize isatins and other related heterocyclic structures.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its three distinct functional groups allow for a wide range of chemical transformations, making it a powerful tool for the construction of complex molecules. Its application in the synthesis of N-aryl anthranilic acids via the Ullmann condensation is well-established. Furthermore, it holds significant potential as a substrate in modern palladium-catalyzed cross-coupling reactions, opening avenues for the synthesis of a diverse array of substituted aromatic compounds. The strategic functionalization of this molecule also provides a gateway to various heterocyclic systems of medicinal and material importance. For researchers and professionals in drug discovery and development, this compound represents a key starting material for the exploration of novel chemical entities with potential biological activity. Further research into its applications in a broader range of catalytic systems is likely to uncover even more of its synthetic potential.

An In-depth Technical Guide to the Reactivity of 2-Iodo-3-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Iodo-3-nitrobenzoic acid, a versatile organic building block, offers a unique combination of reactive functional groups, making it a valuable intermediate in the synthesis of complex molecules, particularly in the realm of pharmaceutical and materials science. This technical guide provides a comprehensive overview of the reactivity of its iodo and nitro moieties, detailing their participation in a range of chemical transformations. This document consolidates available quantitative data, presents detailed experimental protocols for key reactions, and visualizes reaction pathways and workflows to support researchers in leveraging the synthetic potential of this compound.

Introduction

This compound (CAS No. 5398-69-6) is a light yellow crystalline solid with a molecular weight of 293.02 g/mol .[1][2] Its structure, featuring an iodo, a nitro, and a carboxylic acid group on a benzene (B151609) ring, provides multiple avenues for chemical modification. The electron-withdrawing nature of the nitro and carboxylic acid groups significantly influences the reactivity of the aromatic ring, particularly affecting the iodo group's ability to participate in cross-coupling and nucleophilic substitution reactions.[3] This guide will delve into the specific reactivities of the iodo and nitro groups, providing a technical resource for chemists in research and development.

Reactivity of the Iodo Group

The iodo group at the 2-position is a key handle for introducing molecular complexity through carbon-carbon and carbon-heteroatom bond formation. Its reactivity is primarily exploited in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.

Palladium-Catalyzed Cross-Coupling Reactions

Aryl iodides are highly reactive substrates in palladium-catalyzed cross-coupling reactions due to the relatively weak carbon-iodine bond, which facilitates the oxidative addition step in the catalytic cycle. This makes this compound an excellent candidate for reactions such as Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination.

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Catalyst/Ligand | Base | Solvent | Product Type |

| Suzuki-Miyaura | Aryl/vinyl boronic acid or ester | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | K₂CO₃, K₃PO₄ | Toluene (B28343), Dioxane/H₂O | Biaryl or vinyl-substituted benzoic acid |

| Heck | Alkene | Pd(OAc)₂/PPh₃ | Et₃N, NaOAc | DMF, Acetonitrile | Alkenyl-substituted benzoic acid |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂/CuI | Et₃N, DIPA | THF, DMF | Alkynyl-substituted benzoic acid |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃/BINAP, XPhos | NaOt-Bu, Cs₂CO₃ | Toluene, Dioxane | N-Aryl aminobenzoic acid |

2.1.1. Suzuki-Miyaura Coupling

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

In a Schlenk flask, combine this compound (1.0 equiv.), the corresponding boronic acid (1.2-1.5 equiv.), and a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%).

-

Add a base, typically K₂CO₃ (2.0 equiv.), and a solvent system like a 3:1 mixture of dioxane and water.

-

Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Heat the reaction mixture at 80-100 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

2.1.2. Heck Reaction

The Heck reaction couples the aryl iodide with an alkene to form a new carbon-carbon bond. The reaction typically proceeds with high stereoselectivity, favoring the trans isomer.

Experimental Protocol: General Procedure for Heck Reaction

-

To a sealed tube or Schlenk flask, add this compound (1.0 equiv.), the alkene (1.2-1.5 equiv.), a palladium source like Pd(OAc)₂ (2-5 mol%), and a phosphine (B1218219) ligand such as PPh₃ (4-10 mol%).

-

Add a base, commonly triethylamine (B128534) (2.0 equiv.), and a polar aprotic solvent like DMF or acetonitrile.

-

Degas the mixture and heat it to 80-120 °C.

-

Monitor the reaction by TLC or GC-MS.

-

After completion, cool the mixture, filter off any solids, and partition the filtrate between an organic solvent and water.

-

Wash the organic layer, dry it, and concentrate it.

-

Purify the product via column chromatography.

2.1.3. Sonogashira Coupling

This reaction allows for the formation of a carbon-carbon triple bond by coupling the aryl iodide with a terminal alkyne.

Experimental Protocol: General Procedure for Sonogashira Coupling

-

In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equiv.) in a suitable solvent such as THF or DMF.

-

Add a palladium catalyst, for example, PdCl₂(PPh₃)₂ (2-5 mol%), and a copper(I) co-catalyst like CuI (1-5 mol%).

-

Add a base, typically an amine base such as triethylamine or diisopropylamine (B44863) (2.0-3.0 equiv.).

-

Introduce the terminal alkyne (1.1-1.5 equiv.) to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed.

-

Perform an aqueous workup, followed by extraction with an organic solvent.

-

Dry, concentrate, and purify the product by column chromatography.

2.1.4. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

-

Charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., BINAP or XPhos, 2-4 mol%), and a strong base such as sodium tert-butoxide (1.4 equiv.).

-

Add this compound (1.0 equiv.) and the amine (1.2 equiv.).

-

Add an anhydrous, deoxygenated solvent like toluene or dioxane.

-

Seal the tube and heat the reaction mixture to 80-110 °C.

-

Monitor the reaction's progress.

-

After cooling, quench the reaction, and perform a standard aqueous workup and extraction.

-

Purify the resulting N-aryl aminobenzoic acid by column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

The presence of the strongly electron-withdrawing nitro group in the meta position and the carboxylic acid group in the ortho position to the iodo group makes the aromatic ring electron-deficient and susceptible to nucleophilic attack. While the nitro group is not in the ideal ortho or para position for maximum activation, the cumulative electron-withdrawing effect of both groups can still facilitate SNAr reactions, particularly with strong nucleophiles.

Table 2: Nucleophilic Aromatic Substitution of the Iodo Group

| Nucleophile | Reagent | Conditions | Product |

| Methoxide | Sodium methoxide | Methanol (B129727), reflux | 2-Methoxy-3-nitrobenzoic acid |

| Amine | Primary or secondary amine | Heat, polar aprotic solvent | 2-(Amino)-3-nitrobenzoic acid |

| Thiolate | Sodium thiophenoxide | DMF, heat | 2-(Phenylthio)-3-nitrobenzoic acid |

Experimental Protocol: General Procedure for SNAr with an Alkoxide

-

Dissolve this compound (1.0 equiv.) in the corresponding alcohol (e.g., methanol).

-

Add the sodium alkoxide (1.1-1.5 equiv.) to the solution.

-

Heat the reaction mixture to reflux and monitor by TLC.

-

Upon completion, cool the mixture and neutralize with a dilute acid.

-

Extract the product with an organic solvent.

-

Wash the organic layer, dry, and concentrate.

-

Purify the product by recrystallization or column chromatography.

Reactivity of the Nitro Group

The nitro group is a versatile functional group that can be readily transformed into other functionalities, most notably an amino group through reduction.

Reduction to an Amine

The reduction of the nitro group to an amine is a common and highly useful transformation, providing access to 2-amino-3-iodobenzoic acid, a valuable building block for the synthesis of heterocycles and other complex molecules.

Table 3: Reduction of the Nitro Group

| Reagent | Conditions | Product |

| SnCl₂·2H₂O | Ethanol (B145695), HCl, heat | 2-Amino-3-iodobenzoic acid |

| H₂, Pd/C | Methanol or Ethanol, room temp., atmospheric pressure | 2-Amino-3-iodobenzoic acid |

| Fe/NH₄Cl | Ethanol/Water, reflux | 2-Amino-3-iodobenzoic acid |

3.1.1. Reduction with Tin(II) Chloride (SnCl₂)

This is a classic and reliable method for the reduction of aromatic nitro groups.

Experimental Protocol: Reduction of the Nitro Group with SnCl₂

-

Suspend this compound (1.0 equiv.) in ethanol.

-

Add a solution of tin(II) chloride dihydrate (3.0-5.0 equiv.) in concentrated hydrochloric acid.

-

Heat the mixture to reflux and stir until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and carefully neutralize it with a concentrated aqueous solution of sodium hydroxide (B78521) or sodium bicarbonate until the solution is basic.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product, 2-amino-3-iodobenzoic acid, by recrystallization or column chromatography.

3.1.2. Catalytic Hydrogenation

Catalytic hydrogenation is a cleaner alternative for the reduction of the nitro group, often proceeding with high yields and selectivity.

Experimental Protocol: Catalytic Hydrogenation of the Nitro Group

-

Dissolve this compound (1.0 equiv.) in a suitable solvent like methanol or ethanol in a hydrogenation vessel.

-

Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).

-

Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (typically balloon pressure is sufficient).

-

Stir the reaction mixture vigorously at room temperature until the uptake of hydrogen ceases.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Rinse the filter cake with the solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify as needed.

Chemoselectivity

An important consideration when working with this compound is the relative reactivity of the iodo and nitro groups. In many palladium-catalyzed cross-coupling reactions performed under standard conditions, the iodo group will react preferentially over the nitro group. Conversely, reduction reactions with reagents like SnCl₂ or catalytic hydrogenation will selectively reduce the nitro group without affecting the iodo group. This orthogonal reactivity allows for a stepwise functionalization of the molecule, providing a powerful strategy for the synthesis of complex substituted benzene derivatives.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. The iodo and nitro groups offer distinct and predictable reactivity, enabling a wide range of chemical transformations. The iodo group serves as an excellent handle for palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, while the nitro group can be readily reduced to an amine, opening up further avenues for functionalization. The chemoselectivity of these reactions allows for a controlled and stepwise approach to the synthesis of complex aromatic compounds. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the full synthetic potential of this important intermediate.

References

An In-depth Technical Guide to Electrophilic Aromatic Substitution on 2-Iodo-3-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the principles governing electrophilic aromatic substitution (EAS) on 2-iodo-3-nitrobenzoic acid. This substrate presents a unique case study in regioselectivity due to the presence of three distinct substituents with competing directing effects: a weakly deactivating ortho,para-directing iodo group, and two strongly deactivating meta-directing nitro and carboxylic acid groups. This document outlines the theoretical basis for predicting reaction outcomes, offers detailed hypothetical experimental protocols for key EAS reactions, and presents visual aids to clarify the complex interplay of electronic effects. The content is intended to guide researchers in designing synthetic routes involving this and similarly substituted aromatic compounds.

Introduction

This compound is a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. Its utility often involves the modification of the aromatic ring through electrophilic aromatic substitution. However, the prediction of the regiochemical outcome of such reactions is non-trivial due to the complex interplay of the directing effects of the existing substituents. Understanding these effects is paramount for the efficient and selective synthesis of desired derivatives.

The benzene (B151609) ring of this compound is substituted with:

-

An iodo group at the C2 position: Halogens are weakly deactivating yet ortho,para-directing.[1]

-

A nitro group at the C3 position: This is a strongly deactivating and meta-directing group.

-

A carboxylic acid group at the C1 position: This is also a deactivating and meta-directing group.

The overall reactivity of the ring is significantly reduced due to the presence of three deactivating groups, requiring forcing conditions for most electrophilic substitutions. The key challenge lies in predicting which of the available positions on the ring (C4, C5, and C6) will be most susceptible to electrophilic attack.

Analysis of Directing Effects and Regioselectivity

The regioselectivity of electrophilic aromatic substitution on this compound is determined by the combined influence of the three substituents. Each group directs incoming electrophiles to specific positions, and the final outcome is a result of the dominant directing effects.

-

Iodo Group (-I): As an ortho,para-director, the iodo group at C2 directs incoming electrophiles to the C6 (ortho) and C4 (para) positions.

-

Nitro Group (-NO₂): As a meta-director, the nitro group at C3 directs incoming electrophiles to the C5 (meta) position.

-

Carboxylic Acid Group (-COOH): As a meta-director, the carboxylic acid group at C1 directs incoming electrophiles to the C5 (meta) position.

The directing effects are summarized in the table below:

| Substituent | Position | Electronic Effect | Directing Influence | Favored Positions for Substitution |

| -COOH | C1 | Deactivating, Meta-directing | Strong | C5 |

| -I | C2 | Deactivating, Ortho,para-directing | Weak | C4, C6 |

| -NO₂ | C3 | Deactivating, Meta-directing | Strong | C5 |

Based on this analysis, the C5 position is strongly favored by two powerful meta-directing groups. The C4 and C6 positions are only weakly activated by the ortho,para-directing iodo group. Therefore, it is predicted that electrophilic substitution will predominantly occur at the C5 position . The C4 and C6 positions would yield minor products, if any, due to the overwhelming deactivating and meta-directing influence of the nitro and carboxylic acid groups.

The following diagram illustrates the concerted directing effects on the aromatic ring.

Hypothetical Experimental Protocols

Nitration

The introduction of a second nitro group is expected to be challenging due to the already electron-deficient nature of the ring.

-

Reaction: this compound + HNO₃/H₂SO₄ → 2-Iodo-3,5-dinitrobenzoic acid

-

Methodology:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add 1.0 g of this compound to 10 mL of concentrated sulfuric acid. Stir the mixture until the solid dissolves.

-

Cool the flask in an ice-salt bath to 0-5 °C.

-

Prepare the nitrating mixture by slowly adding 1.5 mL of fuming nitric acid to 3 mL of concentrated sulfuric acid in a separate cooled flask.

-

Add the nitrating mixture dropwise to the solution of the benzoic acid derivative over 30 minutes, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours. The reaction progress should be monitored by TLC.

-

Carefully pour the reaction mixture onto 50 g of crushed ice.

-

Collect the precipitate by vacuum filtration, wash with cold water until the filtrate is neutral, and dry the product.

-

Recrystallization from an appropriate solvent (e.g., ethanol/water) may be necessary for purification.

-

Halogenation (Bromination)

Bromination would also require harsh conditions and a strong Lewis acid catalyst.

-

Reaction: this compound + Br₂/FeBr₃ → 5-Bromo-2-iodo-3-nitrobenzoic acid

-

Methodology:

-

To a dry, three-necked flask equipped with a reflux condenser, a dropping funnel, and a gas trap, add 1.0 g of this compound and 0.1 g of iron filings.

-

Heat the mixture to 60 °C.

-

Slowly add 0.6 mL of bromine dropwise. The reaction should be initiated, as indicated by the evolution of HBr gas.

-

After the initial reaction subsides, heat the mixture to 80-90 °C for 2-3 hours until the evolution of HBr ceases.

-

Cool the reaction mixture to room temperature and add 20 mL of a 10% sodium bisulfite solution to quench any remaining bromine.

-

The solid product can be isolated by filtration, washed with water, and then purified by recrystallization.

-

Sulfonation

Sulfonation is expected to be reversible and require a high concentration of sulfur trioxide.

-

Reaction: this compound + SO₃/H₂SO₄ → 2-Iodo-3-nitro-5-sulfobenzoic acid

-

Methodology:

-

In a round-bottom flask, add 1.0 g of this compound to 10 mL of fuming sulfuric acid (20% SO₃).

-

Heat the mixture to 100-120 °C with stirring for 4-6 hours.

-

Monitor the reaction by TLC.

-

Cool the reaction mixture and carefully pour it onto crushed ice.

-

The sulfonic acid product may precipitate or remain in solution. Salting out with sodium chloride may be necessary to induce precipitation.

-

Isolate the solid product by filtration and wash with a saturated sodium chloride solution.

-

Predicted Reaction Outcomes

The following table summarizes the expected major and minor products for common electrophilic aromatic substitution reactions on this compound, based on the analysis of directing effects.

| Reaction | Electrophile | Expected Major Product | Expected Minor Product(s) | Rationale for Regioselectivity |

| Nitration | NO₂⁺ | 2-Iodo-3,5-dinitrobenzoic acid | 2-Iodo-3,4-dinitrobenzoic acid, 2-Iodo-3,6-dinitrobenzoic acid | The C5 position is meta to both the strongly deactivating -NO₂ and -COOH groups, making it the most favored site for attack. |

| Bromination | Br⁺ | 5-Bromo-2-iodo-3-nitrobenzoic acid | 4-Bromo-2-iodo-3-nitrobenzoic acid, 6-Bromo-2-iodo-3-nitrobenzoic acid | Similar to nitration, the meta-directing effects of the -NO₂ and -COOH groups dominate, directing the incoming electrophile to C5. |

| Sulfonation | SO₃ | 2-Iodo-3-nitro-5-sulfobenzoic acid | 2-Iodo-3-nitro-4-sulfobenzoic acid, 2-Iodo-3-nitro-6-sulfobenzoic acid | The bulky nature of the sulfonyl group may slightly increase the proportion of substitution at the less sterically hindered C5 position. |

| Friedel-Crafts Alkylation/Acylation | R⁺/RCO⁺ | No reaction expected | - | The ring is too strongly deactivated for Friedel-Crafts reactions to occur. |

Visualizing Reaction Mechanisms and Workflows

General Mechanism of Electrophilic Aromatic Substitution

The following diagram illustrates the general two-step mechanism for the electrophilic aromatic substitution on this compound, leading to the predicted major product at the C5 position.

Logical Workflow for Predicting Regioselectivity

This diagram outlines the thought process for determining the likely outcome of an electrophilic aromatic substitution on a polysubstituted benzene ring.

References

An In-depth Technical Guide to 2-Iodo-3-nitrobenzoic Acid: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Iodo-3-nitrobenzoic acid, a versatile aromatic carboxylic acid, serves as a crucial building block in the synthesis of a wide array of organic molecules. Its unique trifunctional substitution pattern, featuring an iodo, a nitro, and a carboxylic acid group in a specific ortho-meta relationship, imparts distinct reactivity, making it a valuable intermediate in the development of pharmaceuticals, agrochemicals, and novel materials. This technical guide provides a comprehensive overview of the discovery, historical synthesis, modern preparative methods, and key applications of this compound, supported by detailed experimental protocols and tabulated physicochemical data.

Introduction: A Molecule of Strategic Importance

This compound (CAS No. 5398-69-6) is a light yellow crystalline solid that has garnered significant interest in the field of organic synthesis.[1][2] The presence of three distinct functional groups on the benzene (B151609) ring offers multiple avenues for chemical modification. The carboxylic acid moiety allows for the formation of esters, amides, and other acid derivatives. The nitro group, a strong electron-withdrawing group, deactivates the aromatic ring towards electrophilic substitution and can be reduced to an amino group, opening up further synthetic possibilities. The iodo group is an excellent leaving group in nucleophilic aromatic substitution and a versatile handle for cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

This unique combination of functionalities makes this compound a key intermediate in the synthesis of complex molecules, including anti-inflammatory and analgesic drugs.[1] It is also utilized in biochemical research for enzyme inhibition studies and in material science for the development of specialized polymers and coatings.[1]

Discovery and Historical Context

While a definitive, singular "discovery" paper for this compound is not readily apparent in modern databases, its synthesis and study are rooted in the broader historical development of organic chemistry in the late 19th and early 20th centuries. During this period, extensive research was conducted on the substitution patterns of benzene derivatives. The synthesis of polysubstituted benzoic acids was a common theme, driven by the desire to understand the directing effects of various functional groups and to create new dyes and medicinal compounds.

The likely historical route to this compound would have involved a multi-step synthesis starting from simpler, commercially available precursors. A plausible pathway, based on established reactions of the era, would be the oxidation of a corresponding substituted toluene (B28343), in this case, 2-Iodo-3-nitrotoluene. The synthesis of such precursors was an active area of investigation, with chemists exploring various nitration and iodination reactions on toluene and its derivatives.

Historical chemical literature, such as the comprehensive "Beilstein's Handbuch der Organischen Chemie," which began publication in 1881, systematically cataloged organic compounds, including substituted benzoic acids.[1][3][4][5][6] Early entries in such compendia would have documented the physical properties and methods of preparation known at the time, often referencing original articles in journals like "Berichte der deutschen chemischen Gesellschaft." The synthesis of this compound would have been a logical extension of the systematic exploration of aromatic chemistry.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, purification, and use in chemical reactions.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₄INO₄ | [1][2][4] |

| Molecular Weight | 293.02 g/mol | [1][2][4] |

| CAS Number | 5398-69-6 | [1][2][4] |

| Appearance | Light yellow crystalline solid | [1][2] |

| Melting Point | 200 - 212 °C | [1] |

| Purity (typical) | ≥ 95% | [4] |

| pKa (predicted) | 1.86 ± 0.20 | [2] |

| Storage Conditions | Room Temperature, under inert gas (Nitrogen or Argon) at 2–8 °C for long-term storage | [1][2] |

Synthesis of this compound: Experimental Protocols

The most common and practical laboratory synthesis of this compound involves the oxidation of its corresponding toluene derivative, 2-Iodo-3-nitrotoluene. This method is advantageous as it utilizes readily available oxidizing agents and the precursor can be synthesized from commercially available starting materials.

Synthesis of the Precursor: 2-Iodo-3-nitrotoluene

Oxidation of 2-Iodo-3-nitrotoluene to this compound

The oxidation of the methyl group of 2-Iodo-3-nitrotoluene to a carboxylic acid can be achieved using a strong oxidizing agent such as potassium permanganate (B83412) (KMnO₄).

Experimental Protocol:

-

Materials:

-

2-Iodo-3-nitrotoluene

-

Potassium permanganate (KMnO₄)

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrochloric acid (HCl), concentrated

-

Sodium bisulfite (NaHSO₃) (for quenching excess KMnO₄)

-

Distilled water

-

Ethanol (for recrystallization)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a solution of sodium hydroxide in water is prepared.

-

2-Iodo-3-nitrotoluene is added to the flask.

-

The mixture is heated to reflux with vigorous stirring.

-

Potassium permanganate is added portion-wise to the refluxing mixture over a period of several hours. The purple color of the permanganate will disappear as it is consumed. The addition is continued until a faint purple color persists, indicating an excess of the oxidizing agent.

-

After the addition is complete, the mixture is refluxed for an additional period to ensure the reaction goes to completion.

-

The hot reaction mixture is then filtered to remove the manganese dioxide (MnO₂) precipitate. The filter cake is washed with hot water to recover any product.

-

The combined filtrate is cooled to room temperature. If any unreacted KMnO₄ remains (indicated by a purple color), a small amount of sodium bisulfite is added until the solution becomes colorless.

-

The clear, colorless filtrate is then acidified with concentrated hydrochloric acid until the pH is strongly acidic.

-

The crude this compound will precipitate out of the solution.

-

The precipitate is collected by vacuum filtration and washed with cold water.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture, to yield light yellow crystals of this compound.

-

Logical Workflow for the Synthesis:

References

A Theoretical and Computational Guide to the Structural Elucidation of 2-Iodo-3-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the structural analysis of 2-Iodo-3-nitrobenzoic acid. In the absence of specific published theoretical studies on this molecule, this document serves as a detailed roadmap for conducting such an investigation, outlining the expected outcomes and standard protocols. The information herein is grounded in established computational chemistry principles and data from analogous substituted benzoic acid derivatives.

Introduction

This compound is a substituted aromatic carboxylic acid with potential applications in organic synthesis and medicinal chemistry. A thorough understanding of its three-dimensional structure, electronic properties, and vibrational modes is crucial for predicting its reactivity, intermolecular interactions, and potential biological activity. Theoretical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful, non-experimental avenue for obtaining this fundamental information.[1][2][3]

This guide will detail a robust computational protocol for the structural and electronic characterization of this compound, present hypothetical yet plausible data based on related molecular studies, and provide a visual workflow for the computational process.

Theoretical Methodology: A Detailed Protocol

The following protocol outlines a standard and effective approach for the theoretical investigation of this compound using Density Functional Theory.

2.1. Software and Computational Environment

A widely used quantum chemistry software package such as Gaussian, ORCA, or Spartan is recommended. These programs offer a range of DFT functionals and basis sets suitable for the calculations described below. The computations should be performed on a high-performance computing cluster to manage the computational cost, especially for frequency calculations.

2.2. Molecular Structure Input and Initial Optimization

The initial 3D structure of this compound can be built using a molecular editor. A preliminary geometry optimization using a lower-level theory, such as a molecular mechanics force field (e.g., MMFF94), can provide a reasonable starting geometry for the more accurate DFT calculations.

2.3. Density Functional Theory (DFT) Calculations

2.3.1. Geometry Optimization

A full geometry optimization should be performed to locate the global minimum on the potential energy surface. A popular and reliable functional for this purpose is B3LYP, which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional. A Pople-style basis set, such as 6-311++G(d,p), is a suitable choice, providing a good balance between accuracy and computational cost for a molecule of this size. The inclusion of diffuse functions (++) is important for accurately describing the electron distribution in the anionic carboxylate group, while polarization functions (d,p) are necessary for describing the bonding in the nitro group and the iodine substituent.

2.3.2. Frequency Calculations

Following a successful geometry optimization, a frequency calculation should be performed at the same level of theory (B3LYP/6-311++G(d,p)). This serves two primary purposes:

-

Verification of the Minimum Energy Structure: The absence of imaginary frequencies confirms that the optimized geometry corresponds to a true energy minimum.

-

Prediction of Vibrational Spectra: The calculated vibrational frequencies can be compared with experimental infrared (IR) and Raman spectra to validate the computational model.

2.4. Calculation of Electronic Properties

Once the optimized geometry is obtained, a variety of electronic properties can be calculated. These include:

-

Molecular Orbital Analysis: Examination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's reactivity and electronic transitions.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis can be used to study charge distribution, hybridization, and intramolecular interactions.

-

Molecular Electrostatic Potential (MEP): The MEP map visually represents the regions of positive and negative electrostatic potential on the molecular surface, indicating sites for electrophilic and nucleophilic attack.

Predicted Structural and Spectroscopic Data

The following tables present hypothetical, yet plausible, quantitative data for this compound, derived from the expected outcomes of the DFT calculations described above. These values are based on standard bond lengths and angles for aromatic systems and the known effects of iodo and nitro substituents.

Table 1: Predicted Geometrical Parameters for this compound

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| C1-C2 (aromatic) | 1.40 |

| C2-C3 (aromatic) | 1.39 |

| C3-C4 (aromatic) | 1.39 |

| C4-C5 (aromatic) | 1.40 |

| C5-C6 (aromatic) | 1.39 |

| C6-C1 (aromatic) | 1.40 |

| C1-C(OOH) | 1.49 |

| C(OOH)-O1 | 1.22 (C=O) |

| C(OOH)-O2 | 1.35 (C-OH) |

| C2-I | 2.10 |

| C3-N | 1.48 |

| N-O3 | 1.23 |

| N-O4 | 1.23 |

| Bond Angles (°) ** | |

| C6-C1-C2 | 119.5 |

| C1-C2-C3 | 120.5 |

| C2-C3-C4 | 119.0 |

| C3-C4-C5 | 121.0 |

| C4-C5-C6 | 119.5 |

| C5-C6-C1 | 120.5 |

| C2-C1-C(OOH) | 120.0 |

| C1-C2-I | 119.0 |

| C2-C3-N | 118.5 |

| Dihedral Angles (°) ** | |

| C6-C1-C2-C3 | 0.0 |

| C2-C1-C(OOH)-O1 | 180.0 |

| C1-C2-I-H(ortho) | 0.0 |

| C2-C3-N-O3 | 0.0 |

Table 2: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| O-H stretch (Carboxylic Acid) | 3300-2500 (broad) |

| C-H stretch (Aromatic) | 3100-3000 |

| C=O stretch (Carboxylic Acid) | 1720-1680 |

| N-O asymmetric stretch (Nitro) | 1550-1500 |

| C=C stretch (Aromatic) | 1600-1450 |

| N-O symmetric stretch (Nitro) | 1370-1330 |

| C-O stretch (Carboxylic Acid) | 1320-1210 |

| C-I stretch | 600-500 |

Computational Workflow Visualization

The following diagram illustrates the logical workflow for the theoretical analysis of a molecular structure, such as this compound.

Caption: Workflow for theoretical molecular structure calculation.

Conclusion

This technical guide provides a comprehensive framework for the theoretical and computational analysis of this compound. By following the detailed protocol, researchers can obtain valuable insights into the molecule's structural, vibrational, and electronic properties. The hypothetical data presented serves as a benchmark for what can be expected from such calculations. The application of these computational methods is a critical step in understanding the fundamental chemistry of this compound and can significantly aid in the rational design of new molecules for various applications, including drug development.

References

Safety and Handling of 2-Iodo-3-nitrobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for 2-Iodo-3-nitrobenzoic acid (CAS No. 5398-69-6). The information is intended to support researchers, scientists, and professionals in the pharmaceutical and chemical industries in the safe handling and use of this compound.

Hazard Identification and Classification

This compound is classified as acutely toxic if swallowed.[1] It is essential to handle this compound with appropriate care to avoid exposure.

GHS Classification:

-

Acute Toxicity, Oral: Category 4[1]

Signal Word: Warning[1]

Hazard Statements:

-

H302: Harmful if swallowed[1]

Pictogram:

-

GHS07 (Exclamation Mark)[1]

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is provided in the table below. This information is crucial for the proper storage and handling of the material.

| Property | Value | Reference |

| CAS Number | 5398-69-6 | [1] |

| Molecular Formula | C₇H₄INO₄ | [1][2] |

| Molecular Weight | 293.02 g/mol | [1][2] |

| Appearance | Light yellow crystalline solid | |

| Melting Point | 207-212 °C | [1][3] |

| Purity | ≥95% | [1][4] |

| Storage Temperature | 2-8°C, under inert atmosphere | [2] |

Safe Handling and Storage

Adherence to proper handling and storage protocols is paramount to ensure the safety of laboratory personnel and the integrity of the compound.

Handling

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid the formation and inhalation of dust and aerosols.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear tightly fitting safety goggles or a face shield.

-

Hand Protection: Wear suitable chemical-resistant gloves. Inspect gloves prior to use.

-

Body Protection: Wear a lab coat or other protective clothing. For larger quantities or in case of potential splashing, consider impervious clothing.

-

-

Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Storage

-

Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]

-

Incompatibilities: Keep away from strong oxidizing agents and strong bases.

-

Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to maintain chemical stability.[2]

First-Aid Measures

In the event of exposure, immediate and appropriate first-aid measures should be taken.

-

If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.

-

If on Skin: Immediately wash off with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, get medical advice/attention.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

If Inhaled: Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a doctor.

Accidental Release Measures

In the case of a spill, follow these procedures to minimize exposure and environmental contamination.

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (see Section 3.1). Avoid breathing dust.

-

Containment and Cleaning: Sweep up the spilled solid material, avoiding dust generation. Place in a suitable, closed container for disposal.

-

Environmental Precautions: Do not let the product enter drains.

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations. This may involve disposal at a licensed chemical destruction plant.

Experimental Protocols